2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, with the Chemical Abstracts Service number 409340-27-8, is a synthetic organic compound notable for its potential applications in various scientific fields. The molecular formula of this compound is CHClFNO, and it has a molecular weight of approximately 357.75 g/mol . This compound falls under the classification of amides, specifically aryl-substituted amides, which are characterized by the presence of an amine group attached to an aromatic ring.
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, often monitored using standard laboratory techniques such as thin-layer chromatography (TLC) to ensure high yields and purity.
The molecular structure of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide can be represented using various structural formulas:
O=C(C(C)(C)C)NC1=CC(C(F)(F)F)=C(Cl)C=C1
PBVCSEASIYSIDH-UHFFFAOYSA-N
These notations provide insights into the connectivity and arrangement of atoms within the molecule, highlighting its functional groups such as the amide and phenoxy groups .
The compound's structural data includes:
The reactivity of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide can be explored through various chemical reactions:
These reactions can be monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) or mass spectrometry (MS), which help confirm product formation and purity.
For instance, they may act as inhibitors or modulators in metabolic pathways due to their ability to mimic natural substrates or ligands .
Quantitative data on efficacy would typically be derived from pharmacological studies assessing binding affinities and biological responses in relevant assays.
Relevant data on these properties can assist in predicting behavior in various applications .
The scientific uses of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide include:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8